

An In-depth Technical Guide to 1-(4-(decyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(4-(Decyloxy)phenyl)ethanone

CAS No.: 18099-59-7

Cat. No.: B107628

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **1-(4-(decyloxy)phenyl)ethanone**, a versatile aromatic ketone with significant applications in organic synthesis and materials science. The document delves into the compound's molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals. All methodologies are presented as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of a Multifunctional Building Block

1-(4-(decyloxy)phenyl)ethanone, also known as 4'-decyloxyacetophenone, is an organic compound that has garnered interest as a key intermediate in the synthesis of more complex molecules.^[1] Its molecular architecture, featuring a long hydrophobic decyloxy tail attached to

an acetophenone core, imparts a unique combination of properties that make it a valuable precursor in various fields.

Notably, this compound serves as a foundational building block for the synthesis of lipidated chalcones and their cyclized pyrimidine derivatives, which are under investigation as potential tubulin polymerization inhibitors with antiproliferative activities.[1] Furthermore, the acetophenone moiety is a common scaffold for constructing pyrazoline compounds, a class of nitrogen-containing heterocycles explored for their diverse biological activities.[1] In the realm of materials science, the structural characteristics of **1-(4-(decyloxy)phenyl)ethanone** make it a suitable precursor for the development of liquid crystals and other functional organic materials.[1]

This guide will provide a detailed exploration of the molecular structure of **1-(4-(decyloxy)phenyl)ethanone**, its synthesis via the Williamson ether synthesis, comprehensive analytical characterization, and a discussion of its current and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-(4-(decyloxy)phenyl)ethanone** consists of a decyloxy group (-O-(CH₂)₉CH₃) attached to a phenyl ring at the para position relative to an acetyl group (-COCH₃). This structure gives rise to a molecule with both hydrophobic (decyloxy chain) and polar (carbonyl group) characteristics.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |
|-------------------|--|-----------------|
| IUPAC Name | 1-(4-(decyloxy)phenyl)ethanone | PubChem |
| CAS Number | 18099-59-7 | Benchchem[1] |
| Molecular Formula | C ₁₈ H ₂₈ O ₂ | Benchchem[1] |
| Molecular Weight | 290.42 g/mol | PubChem |
| Appearance | Low melting solid | PrepChem.com[2] |
| Melting Point | 38-39 °C | PrepChem.com[2] |

The presence of the long alkyl chain significantly influences the compound's solubility, making it more soluble in nonpolar organic solvents. The ketone functional group and the aromatic ring are the primary sites of reactivity, allowing for a wide range of chemical transformations.[1]

Synthesis of 1-(4-(decyloxy)phenyl)ethanone: The Williamson Ether Synthesis

The most common and efficient method for preparing **1-(4-(decyloxy)phenyl)ethanone** is the Williamson ether synthesis.[3][4][5] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[3][5] In this specific synthesis, the phenoxide ion of 4-hydroxyacetophenone acts as the nucleophile, attacking the primary alkyl halide, 1-bromodecane.

The choice of a primary alkyl halide is crucial as it favors the S_N2 mechanism, leading to the desired ether product.[3][5] Using secondary or tertiary alkyl halides would likely result in elimination reactions as the major pathway.[3][4]

Detailed Experimental Protocol

The following protocol is a robust and validated method for the synthesis of **1-(4-(decyloxy)phenyl)ethanone**.

Reagents and Materials:

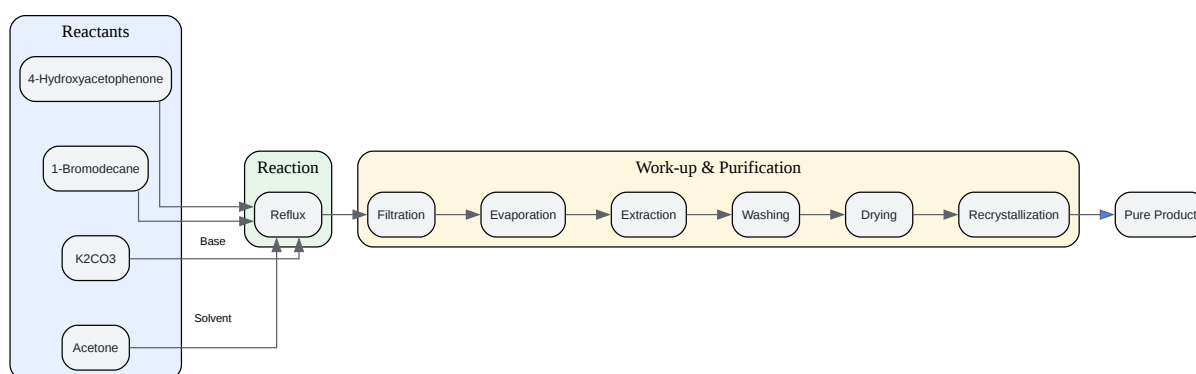
- 4-Hydroxyacetophenone
- 1-Bromodecane
- Potassium Carbonate (K_2CO_3)
- Acetone
- Deionized Water
- Hexane
- Saturated Ammonium Chloride Solution
- 5% Sodium Bicarbonate Solution
- Brine

Procedure:

- To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide in situ.
- Add 1-bromodecane to the reaction mixture.
- Reflux the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone under reduced pressure.
- Pour the residue into a saturated ammonium chloride solution.[2]
- Extract the aqueous layer with a suitable organic solvent, such as ether.

- Wash the combined organic layers sequentially with 5% sodium bicarbonate solution and brine.[2]
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
- Recrystallize the crude solid from hexane to obtain pure **1-(4-(decyloxy)phenyl)ethanone** as a low melting solid.[2]

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Workflow for **1-(4-(decyloxy)phenyl)ethanone**.

Analytical Characterization for Structural Verification

To confirm the identity and purity of the synthesized **1-(4-(decyloxy)phenyl)ethanone**, a combination of spectroscopic techniques is employed. Each technique provides unique and complementary information about the molecular structure.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for **1-(4-(decyloxy)phenyl)ethanone**.

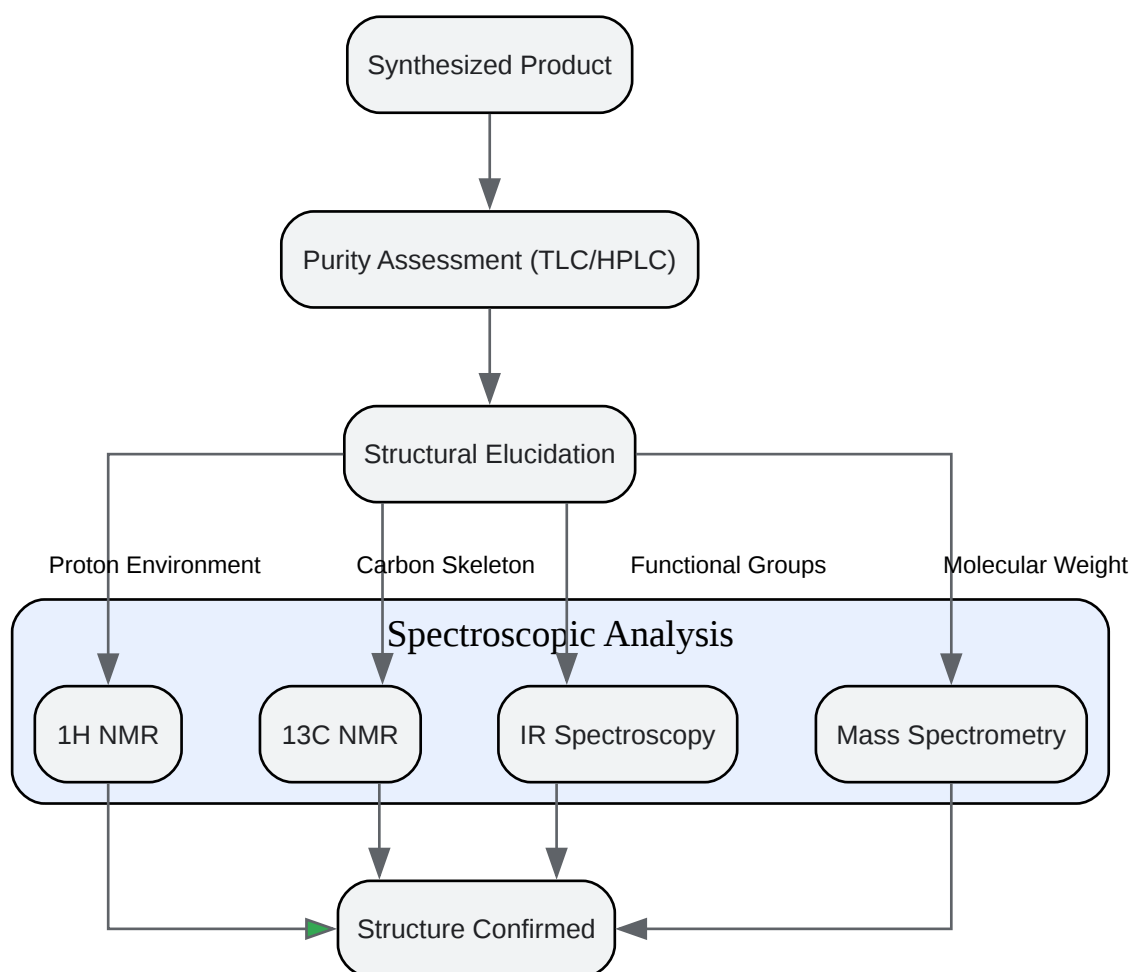
| Spectroscopic Technique | Key Expected Signals |
|--|---|
| ¹ H NMR (CDCl ₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to O), ~4.0 (t, 2H, -OCH ₂ -), ~2.5 (s, 3H, -COCH ₃), ~1.8 (p, 2H, -OCH ₂ CH ₂ -), ~1.5-1.2 (m, 14H, -(CH ₂) ₇ -), ~0.9 (t, 3H, -CH ₃) |
| ¹³ C NMR (CDCl ₃) | δ ~196 (C=O), ~163 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C), ~114 (Ar-C), ~68 (-OCH ₂ -), ~32-22 (alkyl chain carbons), ~26 (-COCH ₃), ~14 (-CH ₃) |
| IR Spectroscopy (KBr) | ~1680 cm ⁻¹ (C=O stretch), ~1600, 1575 cm ⁻¹ (C=C aromatic stretch), ~1250 cm ⁻¹ (C-O-C ether stretch), ~2920, 2850 cm ⁻¹ (C-H aliphatic stretch)[1] |
| Mass Spectrometry (ESI-MS) | m/z 290.3 [M] ⁺ or 291.3 [M+H] ⁺ |

Interpretation of Spectroscopic Data

- ¹H NMR: The downfield aromatic signals confirm the para-substituted pattern. The triplet at ~4.0 ppm is characteristic of the methylene group attached to the ether oxygen, and the singlet at ~2.5 ppm corresponds to the methyl group of the acetyl moiety. The integration of the signals confirms the number of protons in each environment.
- ¹³C NMR: The carbonyl carbon appears significantly downfield around 196 ppm. The signals in the aromatic region and the aliphatic region correspond to the different carbon environments in the molecule.

- IR Spectroscopy: The strong absorption band around 1680 cm^{-1} is a clear indication of the carbonyl group. The C-O-C ether linkage is confirmed by the stretch at approximately 1250 cm^{-1} .^[1]
- Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Analytical Workflow for the Structural Confirmation of **1-(4-(decyloxy)phenyl)ethanone**.

Applications and Research Context

As a versatile intermediate, **1-(4-(decyloxy)phenyl)ethanone** is utilized in a variety of research and development areas:

- **Pharmaceutical Synthesis:** It is a key starting material for the synthesis of biologically active molecules, including potential anticancer agents.^[1] The long alkyl chain can enhance the lipophilicity of the final compound, potentially improving its pharmacokinetic properties.
- **Materials Science:** The rod-like structure of molecules derived from **1-(4-(decyloxy)phenyl)ethanone** makes them suitable candidates for the development of liquid crystals.^[1] The decyloxy tail contributes to the formation of mesophases.
- **Organic Synthesis:** The carbonyl group and the aromatic ring offer multiple reaction sites for further functionalization, such as in the Claisen-Schmidt condensation to form chalcones or in various coupling reactions.^[1]

Safety and Handling

Appropriate safety precautions should be taken when handling **1-(4-(decyloxy)phenyl)ethanone** and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.^{[6][7][8]} For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^{[6][7][8]}

Conclusion

1-(4-(decyloxy)phenyl)ethanone is a valuable and versatile chemical intermediate with a well-defined molecular structure and established synthetic routes. Its unique combination of a long alkyl chain and a reactive acetophenone core makes it an important building block in the development of new pharmaceuticals and advanced materials. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to confidently work with this compound and explore its full potential in their respective fields.

References

- Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 14, 2026, from [\[Link\]](#)

- Synthesis of methyl 1-(4-decyloxy)phenyl ketone. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [[Link](#)]
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [[Link](#)]
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved January 14, 2026, from [[Link](#)]
- Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [[Link](#)]
- PubChem. (n.d.). **1-(4-(Decyloxy)phenyl)ethanone**. National Center for Biotechnology Information. Retrieved January 14, 2026, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 2. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- 3. [masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
- 4. [jk-sci.com](https://www.jk-sci.com) [[jk-sci.com](https://www.jk-sci.com)]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-(decyloxy)phenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107628/docs#an-in-depth-technical-guide-to-1-4-decyloxy-phenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)